Cas no 2770554-42-0 ((9H-fluoren-9-yl)methyl N-(6-ethynylpyridin-3-yl)carbamate)

(9H-fluoren-9-yl)methyl N-(6-ethynylpyridin-3-yl)carbamate is a specialized organic compound with distinct structural features. It boasts a 9H-fluoren-9-yl group for enhanced fluorescence properties and a 6-ethynylpyridin-3-yl moiety for versatile chemical transformations. This compound offers excellent compatibility for synthetic applications, particularly in the field of material science and drug discovery.
(9H-fluoren-9-yl)methyl N-(6-ethynylpyridin-3-yl)carbamate structure
2770554-42-0 structure
商品名:(9H-fluoren-9-yl)methyl N-(6-ethynylpyridin-3-yl)carbamate
CAS番号:2770554-42-0
MF:C22H16N2O2
メガワット:340.374645233154
CID:6093008
PubChem ID:165992529

(9H-fluoren-9-yl)methyl N-(6-ethynylpyridin-3-yl)carbamate 化学的及び物理的性質

名前と識別子

    • (9H-fluoren-9-yl)methyl N-(6-ethynylpyridin-3-yl)carbamate
    • 2770554-42-0
    • EN300-37396789
    • インチ: 1S/C22H16N2O2/c1-2-15-11-12-16(13-23-15)24-22(25)26-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h1,3-13,21H,14H2,(H,24,25)
    • InChIKey: ZCUKWIPSYVSPNI-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC1C=NC(C#C)=CC=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 340.121177757g/mol
  • どういたいしつりょう: 340.121177757g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 26
  • 回転可能化学結合数: 5
  • 複雑さ: 532
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 51.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.8

(9H-fluoren-9-yl)methyl N-(6-ethynylpyridin-3-yl)carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-37396789-0.25g
(9H-fluoren-9-yl)methyl N-(6-ethynylpyridin-3-yl)carbamate
2770554-42-0
0.25g
$893.0 2023-07-06
Enamine
EN300-37396789-0.5g
(9H-fluoren-9-yl)methyl N-(6-ethynylpyridin-3-yl)carbamate
2770554-42-0
0.5g
$933.0 2023-07-06
Enamine
EN300-37396789-10.0g
(9H-fluoren-9-yl)methyl N-(6-ethynylpyridin-3-yl)carbamate
2770554-42-0
10.0g
$4176.0 2023-07-06
Enamine
EN300-37396789-0.1g
(9H-fluoren-9-yl)methyl N-(6-ethynylpyridin-3-yl)carbamate
2770554-42-0
0.1g
$855.0 2023-07-06
Enamine
EN300-37396789-5.0g
(9H-fluoren-9-yl)methyl N-(6-ethynylpyridin-3-yl)carbamate
2770554-42-0
5.0g
$2816.0 2023-07-06
Enamine
EN300-37396789-1.0g
(9H-fluoren-9-yl)methyl N-(6-ethynylpyridin-3-yl)carbamate
2770554-42-0
1.0g
$971.0 2023-07-06
Enamine
EN300-37396789-0.05g
(9H-fluoren-9-yl)methyl N-(6-ethynylpyridin-3-yl)carbamate
2770554-42-0
0.05g
$816.0 2023-07-06
Enamine
EN300-37396789-2.5g
(9H-fluoren-9-yl)methyl N-(6-ethynylpyridin-3-yl)carbamate
2770554-42-0
2.5g
$1903.0 2023-07-06

(9H-fluoren-9-yl)methyl N-(6-ethynylpyridin-3-yl)carbamate 関連文献

(9H-fluoren-9-yl)methyl N-(6-ethynylpyridin-3-yl)carbamateに関する追加情報

Introduction to (9H-fluoren-9-yl)methyl N-(6-ethynylpyridin-3-yl)carbamate (CAS No. 2770554-42-0)

(9H-fluoren-9-yl)methyl N-(6-ethynylpyridin-3-yl)carbamate, identified by its CAS number 2770554-42-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by the fusion of fluorene and pyridine moieties, connected through a carbamate linkage. The presence of an ethynyl group at the 6-position of the pyridine ring introduces unique reactivity and potential biological activity, making it a valuable scaffold for drug discovery and medicinal chemistry investigations.

The structural features of (9H-fluoren-9-yl)methyl N-(6-ethynylpyridin-3-yl)carbamate contribute to its versatility in synthetic applications. The fluorene moiety, known for its rigidity and fluorescence properties, serves as an excellent platform for constructing more complex molecules. In contrast, the pyridine ring with an ethynyl substituent offers opportunities for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, which are widely employed in the synthesis of biologically active compounds.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug development. Among these, pyridine derivatives have been extensively studied due to their broad spectrum of biological activities. The incorporation of an ethynyl group into the pyridine ring enhances the compound's potential as a pharmacophore by increasing its lipophilicity and allowing for further derivatization. This has led to the exploration of (9H-fluoren-9-yl)methyl N-(6-ethynylpyridin-3-yl)carbamate as a precursor in the synthesis of novel therapeutic agents targeting various diseases.

In particular, the carbamate linkage in this compound plays a crucial role in modulating its biological properties. Carbamates are known for their stability and ability to form hydrogen bonds, which can be exploited to enhance binding affinity to biological targets. The combination of fluorene and pyridine moieties, along with the ethynyl group, provides a multifaceted structure that can interact with multiple binding sites on proteins or enzymes. This feature makes (9H-fluoren-9-yl)methyl N-(6-ethynylpyridin-3-yl)carbamate a promising candidate for developing small-molecule inhibitors or activators.

One of the most compelling aspects of this compound is its potential application in the development of next-generation therapeutics. The fluorene moiety's fluorescence properties have been utilized in various diagnostic tools and imaging techniques, offering opportunities for applications in precision medicine. Additionally, the ethynyl group can be readily modified to introduce other functional groups, enabling the creation of libraries of derivatives with tailored biological activities. Such libraries are essential for high-throughput screening and identifying lead compounds for further optimization.

The synthesis of (9H-fluoren-9-yl)methyl N-(6-ethynylpyridin-3-yl)carbamate involves multi-step organic transformations that showcase the ingenuity of modern synthetic chemistry. Key steps include the formation of the carbamate bond through reactions such as urethane formation or carbamate coupling reactions, followed by functionalization of the pyridine ring via cross-coupling techniques. These synthetic strategies highlight the importance of well-designed synthetic routes in accessing complex molecules like this one.

Recent research has also explored the pharmacological profile of derivatives related to (9H-fluoren-9-yl)methyl N-(6-ethynylpyridin-3-yl)carbamate. Studies have demonstrated that modifications at different positions on the fluorene and pyridine moieties can significantly alter biological activity. For instance, substituents introduced at the 9-position of fluorene can influence electronic properties and steric hindrance, while changes at the 3-position or 6-position of pyridine can affect binding interactions with target proteins. These findings underscore the importance of structure-function relationships in medicinal chemistry.

The potential applications of this compound extend beyond traditional drug development. Its unique structural features make it suitable for use as an intermediate in materials science, particularly in the design of organic semiconductors and light-emitting diodes (OLEDs). The rigidity provided by the fluorene backbone and the electron-deficient nature of the pyridine ring contribute to its electronic properties, making it a candidate for advanced technological applications.

In conclusion, (9H-fluoren-9-yl)methyl N-(6-ethynylpyridin-3-yl)carbamate (CAS No. 2770554-42-0) is a versatile and promising compound with significant potential in pharmaceutical chemistry and beyond. Its unique structural features, including the fusion of fluorene and pyridine moieties connected by a carbamate linkage, along with an ethynyl substituent at the 6-position of pyridine, make it an attractive scaffold for drug discovery and synthetic applications. The compound's potential as a precursor for novel therapeutics targeting various diseases, coupled with its utility in advanced materials science, highlights its importance as a building block in modern chemical research.

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